molecular formula C12H17BrN2O B1474693 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol CAS No. 1699453-33-2

2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol

Cat. No.: B1474693
CAS No.: 1699453-33-2
M. Wt: 285.18 g/mol
InChI Key: CVTKGOGMYCOSDH-UHFFFAOYSA-N
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Description

2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for maintaining glucose homeostasis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-4, which in turn increases the levels of active glucagon-like peptide-1 (GLP-1) . This modulation of the GLP-1 pathway is critical for improving glycemic control in diabetic models.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of DPP-4, binding to the enzyme’s active site with high affinity . This binding prevents the enzyme from degrading incretin hormones, thereby prolonging their action. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 over extended periods, which is beneficial for chronic treatment scenarios.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DPP-4 without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can enhance its therapeutic effects but may also contribute to potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and activity, directing it to specific cellular compartments.

Properties

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTKGOGMYCOSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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